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Compound of Interest

Compound Name: 2,4-Dinitrophenetole

Cat. No.: B1218203 Get Quote

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,4-dinitrophenetole, a nitroaromatic compound of interest to researchers and scientists in

drug development and materials science. This document compiles and analyzes the available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data to facilitate its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the available ¹H and ¹³C

NMR data for 2,4-dinitrophenetole.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-dinitrophenetole provides information about the chemical

environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dinitrophenetole
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.75 d 1H H-3

8.40 dd 1H H-5

7.30 d 1H H-6

4.30 q 2H -O-CH₂-CH₃

1.50 t 3H -O-CH₂-CH₃

Note: The assignments are based on the expected electronic effects of the nitro and ethoxy

groups on the aromatic ring.

¹³C NMR Spectroscopy
Obtaining a definitive ¹³C NMR spectrum for 2,4-dinitrophenetole has proven challenging

based on currently available public data. Much of the available information is for the closely

related compound, 2,4-dinitrophenol. For reference and comparative purposes, the ¹³C NMR

data for 2,4-dinitrophenol is provided below. The chemical shifts for 2,4-dinitrophenetole are

expected to be similar for the aromatic carbons, with the key difference being the signals

corresponding to the ethoxy group instead of the hydroxyl group.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dinitrophenol (for reference)
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Chemical Shift (ppm)
Assignment (for 2,4-
dinitrophenol)

Expected Assignment (for
2,4-dinitrophenetole)

~155 C-1 (C-OH) C-1 (C-O-CH₂CH₃)

~141 C-4 (C-NO₂) C-4 (C-NO₂)

~138 C-2 (C-NO₂) C-2 (C-NO₂)

~129 C-6 C-6

~122 C-5 C-5

~116 C-3 C-3

- - -O-CH₂-CH₃

- - -O-CH₂-CH₃

Note: The expected chemical shifts for the ethoxy group in 2,4-dinitrophenetole would be

approximately 65-70 ppm for the O-CH₂ carbon and 15-20 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. As with the ¹³C NMR data, specific IR spectra for 2,4-
dinitrophenetole are not readily available. Therefore, the IR absorption data for 2,4-

dinitrophenol is presented as a reference, as the key functional groups (nitro groups and the

aromatic ring) are common to both molecules. The main difference would be the absence of a

broad O-H stretch and the presence of C-O-C ether stretches in 2,4-dinitrophenetole.

Table 3: Key IR Absorption Bands for 2,4-Dinitrophenol (for reference)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1218203?utm_src=pdf-body
https://www.benchchem.com/product/b1218203?utm_src=pdf-body
https://www.benchchem.com/product/b1218203?utm_src=pdf-body
https://www.benchchem.com/product/b1218203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Assignment
Expected in 2,4-
Dinitrophenetole?

~3200-3600 Broad, Strong O-H Stretch No

~3100 Medium Aromatic C-H Stretch Yes

~1590, 1470 Strong
Aromatic C=C

Bending
Yes

~1520, 1340 Strong
N-O Asymmetric &

Symmetric Stretch
Yes

~1270 Strong
C-O Stretch

(Phenolic)

Replaced by C-O-C

Stretch

~1100-1300 Strong
C-O-C Asymmetric &

Symmetric Stretch
Yes

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of 2,4-dinitrophenetole is expected to be similar to that of 2,4-

dinitrophenol due to the presence of the same chromophore, the dinitrophenyl group.

Table 4: UV-Vis Absorption Data for 2,4-Dinitrophenol (in Ethanol, for reference)

λmax (nm) Molar Absorptivity (ε) Electronic Transition

~260 ~13,000 π → π

~360 ~3,000 n → π

Experimental Protocols
Detailed experimental protocols for the spectroscopic techniques are provided below.

NMR Spectroscopy
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Sample Preparation: A sample of 2,4-dinitrophenetole (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 90°

¹³C NMR Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse width: 90°

Proton decoupling is applied to simplify the spectrum.

IR Spectroscopy (ATR)
Sample Preparation: A small amount of the solid 2,4-dinitrophenetole is placed directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32
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A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 2,4-dinitrophenetole is prepared by accurately

weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g.,

ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to a

concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Parameters:

Wavelength range: 200-800 nm

A baseline correction is performed using a cuvette filled with the pure solvent.

Visualizations
The following diagrams illustrate a generalized workflow for the spectroscopic characterization

of a solid organic compound like 2,4-dinitrophenetole.
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Caption: Generalized workflow for spectroscopic characterization.
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Caption: Logic for integrating spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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